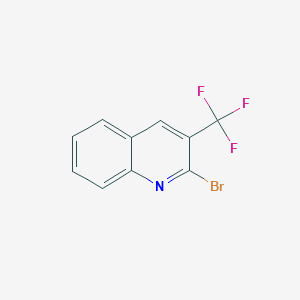

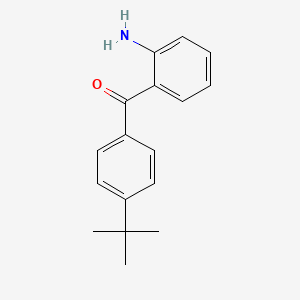

![molecular formula C6H6N2O3S B1337941 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid CAS No. 78096-15-8](/img/structure/B1337941.png)

2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid

Übersicht

Beschreibung

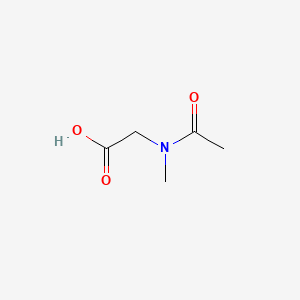

“2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” is a chemical compound with the CAS Number: 78096-15-8 . It has a molecular weight of 186.19 . The IUPAC name for this compound is 3-oxo-N-(1,3-thiazol-2-yl)-beta-alanine . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” is 1S/C6H6N2O3S/c9-4(3-5(10)11)8-6-7-1-2-12-6/h1-2H,3H2,(H,10,11)(H,7,8,9) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

The melting point of “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” is between 196-197°C . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Drug Development

The thiazole moiety is a critical component in the development of various drugs due to its aromaticity and reactive positions. It’s found in clinically used anticancer medicines like Dabrafenib and Dasatinib . The presence of a thiazole ring in “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” could potentially be exploited in the synthesis of new pharmacologically active compounds.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. Compounds like sulfazole are known for their antimicrobial effects . The structural features of “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” can be modified to enhance these properties, potentially leading to the development of new antimicrobial agents.

Anticancer Properties

Thiazole-containing compounds such as tiazofurin have been used in cancer treatment . The incorporation of “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” into anticancer drug frameworks could be researched for its efficacy in inhibiting cancer cell growth.

Agricultural Chemicals

Thiazoles and their derivatives are applied in agrochemicals due to their biological activities. The application of “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” in this field could lead to the creation of new pesticides or herbicides with improved safety profiles and effectiveness .

Photographic Sensitizers

The unique properties of thiazoles make them suitable for use as photographic sensitizers. Research into the use of “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” in this area could yield new materials for photographic applications, enhancing image quality and stability .

Antioxidant and Hepatoprotective Activities

Thiazole derivatives exhibit antioxidant and hepatoprotective activities, which are crucial in combating oxidative stress and liver protection . “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” could be studied for these properties, potentially leading to new treatments for liver diseases.

Anti-Alzheimer and Antihypertensive Effects

Some thiazole compounds have shown potential in treating Alzheimer’s and hypertension . Investigating “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” for these applications could contribute to the development of novel therapeutic agents for these conditions.

Material Science

Thiazoles are used in material science for the development of liquid crystals, sensors, and catalysts . The application of “2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid” in material science could lead to advancements in the creation of new materials with specific desired properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to interact with various biological targets

Mode of Action

Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid may have a similar mode of action.

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways .

Result of Action

Based on the reported activities of thiazole derivatives, it can be speculated that this compound may have potential analgesic and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

3-oxo-3-(1,3-thiazol-2-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c9-4(3-5(10)11)8-6-7-1-2-12-6/h1-2H,3H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCETWEVGXCGUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505869 | |

| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78096-15-8 | |

| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

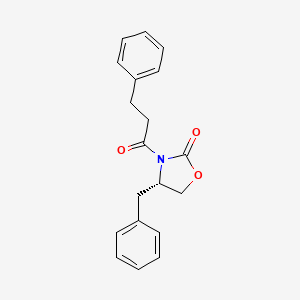

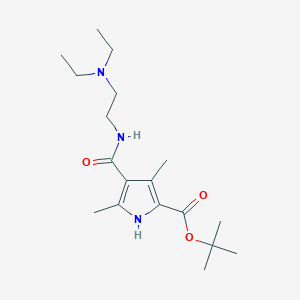

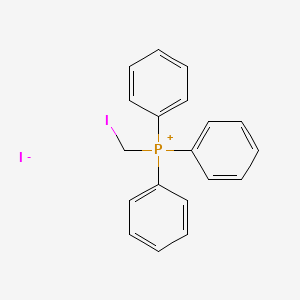

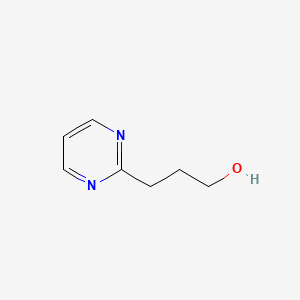

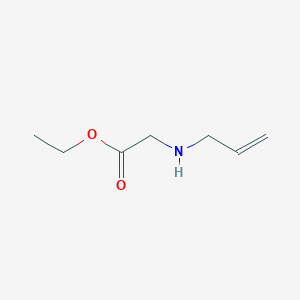

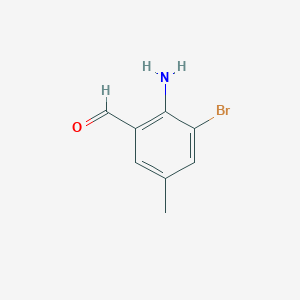

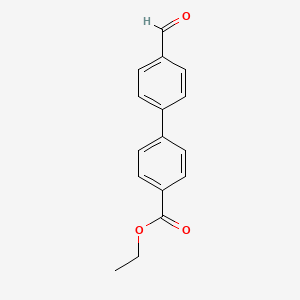

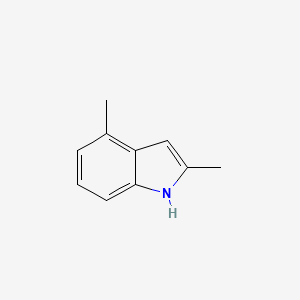

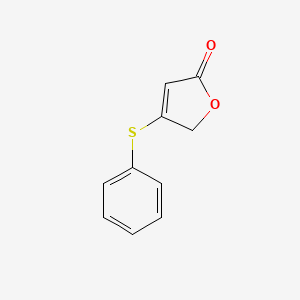

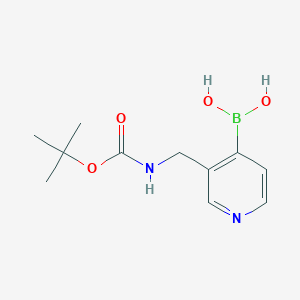

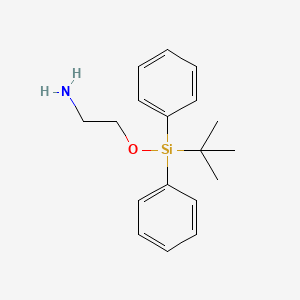

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.